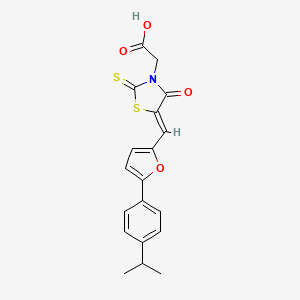
(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This compound exhibits a complex structure characterized by a thiazolidinone ring, a furan moiety, and an isopropylphenyl substituent, which may enhance its interaction with biological targets.
Structural Characteristics
The molecular formula of this compound is C19H17NO4S2, with a molecular weight of 387.47 g/mol. The unique combination of functional groups suggests potential multifaceted interactions within biological systems, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds related to this compound exhibit several significant biological activities:
-
Antiproliferative Activity :
- Studies have shown that thiazolidinone derivatives, particularly those containing furan moieties, demonstrate moderate to strong antiproliferative effects in cancer cell lines. Specifically, derivatives have been tested against human leukemia cell lines, revealing dose-dependent cytotoxicity and induction of apoptosis .
Compound Cell Line Tested IC50 (µM) 5e HL-60 12 5f K562 15 -
Anti-inflammatory Properties :
- The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial for developing treatments for various inflammatory diseases .
-
Antidiabetic Potential :
- Thiazolidinediones are traditionally known for their insulin-sensitizing effects. The unique structure of this compound may lead to similar properties, warranting further investigation into its role as an antidiabetic agent .
While the exact mechanism of action for this compound remains unclear, related compounds have been shown to interact with various cellular pathways. Potential mechanisms include:
- Inhibition of Cell Cycle Progression : Antiproliferative effects may arise from interference with cell cycle regulation.
- Induction of Apoptosis : Evidence from assays indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and lactate dehydrogenase (LDH) release .
Case Studies
A series of synthesized derivatives based on the thiazolidinedione framework were evaluated for their biological activities:
- Synthesis and Evaluation :
-
Comparative Analysis :
- The structure-function relationship was explored by modifying functional groups on the thiazolidinedione core, leading to insights into how structural changes affect biological activity.
Propiedades
IUPAC Name |
2-[(5Z)-4-oxo-5-[[5-(4-propan-2-ylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-11(2)12-3-5-13(6-4-12)15-8-7-14(24-15)9-16-18(23)20(10-17(21)22)19(25)26-16/h3-9,11H,10H2,1-2H3,(H,21,22)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVFAHCJDEFMI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














